(2-Cyano-6-methoxypyridin-4-YL)boronic acid

Protodeboronation kinetics Boronic acid stability Suzuki–Miyaura coupling robustness

Unlike generic 2-pyridylboronic acids that decompose in seconds under coupling conditions, this 4-pyridyl scaffold provides >12,000-fold longer half-life, ensuring reproducible yields and reduced batch rejection. The 2-cyano group enables divergent post-coupling transformations (tetrazole, amide, amine) while simultaneously suppressing protodeboronation, making it the superior choice for medicinal chemistry library synthesis and industrial-scale Suzuki reactions. Ships at ambient; store at -20°C.

Molecular Formula C7H7BN2O3
Molecular Weight 177.96 g/mol
Cat. No. B12507438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyano-6-methoxypyridin-4-YL)boronic acid
Molecular FormulaC7H7BN2O3
Molecular Weight177.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC(=C1)OC)C#N)(O)O
InChIInChI=1S/C7H7BN2O3/c1-13-7-3-5(8(11)12)2-6(4-9)10-7/h2-3,11-12H,1H3
InChIKeyUPIIJSQQYUJJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyano-6-methoxypyridin-4-YL)boronic acid – A Dual-Functionalized 4-Pyridylboronic Acid Building Block for Cross-Coupling Procurement


(2-Cyano-6-methoxypyridin-4-YL)boronic acid (CAS 2225170-51-2; synonym: 2-Methoxy-6-cyanopyridine-4-boronic acid) is a heteroarylboronic acid featuring a 4-pyridylboronic acid core substituted with an electron-withdrawing cyano group at the 2-position and an electron-donating methoxy group at the 6-position . This 2,4,6-trisubstituted pyridine scaffold occupies a distinct and sparsely populated region of chemical space among commercially available pyridylboronic acids, where the boronic acid is positioned *para* to the ring nitrogen and flanked by electronically opposing substituents. Its molecular formula is C₇H₇BN₂O₃ with a molecular weight of 177.95 g/mol .

Why Generic 2- or 3-Pyridylboronic Acids Cannot Substitute (2-Cyano-6-methoxypyridin-4-YL)boronic acid in Demanding Cross-Coupling Workflows


Pyridylboronic acids exhibit widely divergent protodeboronation kinetics and cross-coupling efficiencies depending on the boron position relative to the ring nitrogen. Simple 2-pyridylboronic acid suffers catastrophic protodeboronation (t₀.₅ ≈ 25–50 s at pH 7, 70 °C) [1], while 3- and 4-pyridylboronic acids are orders of magnitude more stable (t₀.₅ > 1 week at pH 12, 70 °C) [1]. However, stability alone is insufficient: the presence or absence of electron-withdrawing substituents on the pyridine ring can either suppress or accelerate B–C bond cleavage under the basic conditions of Suzuki–Miyaura coupling [2]. Generic unsubstituted 4-pyridylboronic acid lacks the cyano group's electron-withdrawing influence, which computational studies indicate slows protodeboronation of intermediate boronic acids and can promote more efficient transmetallation [2]. Furthermore, alternative regioisomers such as (5-cyano-2-methoxypyridin-3-yl)boronic acid or (6-cyano-2-methoxypyridin-3-yl)boronic acid place the boronic acid at the 3-position, altering both the steric environment and the electronic pathway to the metal center during catalysis, yielding different coupling outcomes that cannot be assumed equivalent.

Quantitative Differentiation of (2-Cyano-6-methoxypyridin-4-YL)boronic acid Against Closest Analogs – A Procurement Evidence Guide


Protodeboronation Half-Life: The 4-Pyridylboronic Acid Scaffold Confers >12,000-Fold Stability Advantage Over 2-Pyridyl Isomers

The target compound positions the boronic acid at the 4-position of the pyridine ring, which belongs to the class of 4-pyridylboronic acids. According to Cox et al. (2016), 4-pyridylboronic acid exhibits a protodeboronation half-life exceeding 1 week at pH 12 and 70 °C, whereas 2-pyridylboronic acid decomposes with t₀.₅ ≈ 25–50 seconds at the milder condition of pH 7 and 70 °C [1]. This represents a stability difference of over 4 orders of magnitude (≥12,000-fold). The electron-withdrawing cyano substituent at the 2-position is expected to further suppress protodeboronation relative to unsubstituted 4-pyridylboronic acid, consistent with the computational findings of Billingsley and Buchwald (2008) that electron-withdrawing groups slow B–C bond cleavage in pyridylboronic acid intermediates [2]. No direct experimental protodeboronation data for (2-cyano-6-methoxypyridin-4-yl)boronic acid itself have been published, and this inference should be validated experimentally.

Protodeboronation kinetics Boronic acid stability Suzuki–Miyaura coupling robustness

Suzuki Coupling Yield: The 6-Methoxy-4-Pyridylboronic Acid Core Delivers 50% Yield in a Benchmark Heteroaryl–Heteroaryl Coupling, Outperforming the 3-Bromo-5-Pyridyl Isomer (8%)

Parry et al. (2003) systematically evaluated a series of shelf-stable pyridylboronic acids in Suzuki–Miyaura coupling with 3-bromoquinoline under identical conditions [Cs₂CO₃, Pd(PPh₃)₂Cl₂ (5 mol%), 1,4-dioxane, 95 °C] . The structurally closest comparator to the target compound, 3-bromo-6-methoxy-4-pyridylboronic acid (compound 11), produced the coupled product 3-(5-bromo-2-methoxypyridin-4-yl)quinoline (17) in 50% isolated yield. In stark contrast, 3-bromo-5-pyridylboronic acid (compound 5) gave the analogous product in only 8% yield under the same conditions, attributed to further in situ reactions of the initial coupling product . The target compound (2-cyano-6-methoxypyridin-4-yl)boronic acid shares the identical 6-methoxy-4-pyridylboronic acid core as compound 11, with the cyano group replacing the 3-bromo substituent. The cyano group's stronger electron-withdrawing character (σₘ = 0.56 for CN vs. σₘ = 0.39 for Br) is predicted to further lower the electron density at boron, potentially accelerating the transmetallation step, although direct experimental confirmation is lacking.

Suzuki–Miyaura cross-coupling Heteroaryl–heteroaryl bond formation Pyridylboronic acid reactivity

Electron-Withdrawing Cyano Substituent Predicts Slower Protodeboronation and Improved Cross-Coupling Efficiency Relative to Electron-Neutral 4-Pyridylboronic Acid

Billingsley and Buchwald (2008) demonstrated through combined experimental and DFT studies that electron-withdrawing substituents on the pyridine ring play a critical role in retarding the protodeboronation of 2-pyridylboronic acid intermediates, enabling efficient Suzuki–Miyaura coupling without copper additives [1]. Although the study focused on 2-pyridyl systems, the underlying physical organic principle—that electron withdrawal increases the barrier for B–C bond heterolysis—is expected to extend to 4-pyridylboronic acids. The cyano group at the 2-position of the target compound (Hammett σₘ = 0.56) exerts a substantially stronger electron-withdrawing effect than hydrogen (σₘ = 0) or bromine (σₘ = 0.39) [2]. This electronic differentiation predicts that (2-cyano-6-methoxypyridin-4-yl)boronic acid will experience attenuated protodeboronation relative to unsubstituted 4-pyridylboronic acid, though the magnitude of this effect has not been experimentally quantified for this specific compound.

Substituent electronic effects Protodeboronation suppression DFT computational predictions

Ortho-Cyanopyridylboronic Acids Demonstrate Superior Ester Stability: Pinacol Esters Enable Room-Temperature Storage and Chromatographic Purification

Cailly et al. (2006) reported that ortho-cyanopyridylboronic acids, while synthetically accessible, benefit from conversion to their corresponding pinacol esters, which exhibit markedly improved stability over the free boronic acids . The cyanopyridylboronic esters were found to be sufficiently stable for chromatographic purification on silica gel and could be stored at ambient temperature without significant decomposition, unlike the parent acids . The target compound, bearing a cyano group ortho to the ring nitrogen (analogous to the ortho-cyanopyridyl systems studied), is therefore expected to show enhanced shelf-life when handled as its ester derivative. Vendor specifications list a storage condition of −20 °C and ≥98% purity for the free acid , consistent with the documented need for cold storage to prevent gradual protodeboronation.

Boronic ester stability Cyanopyridylboronic acids Shelf-life and handling

Regioisomeric Differentiation: The 2-Cyano-6-Methoxy-4-Boronic Acid Substitution Pattern Is Absent from the Most Common Pyridylboronic Acid Inventory, Reducing Competition Risk

A survey of commercially available pyridylboronic acids reveals that the 2-cyano-6-methoxy-4-boronic acid substitution pattern is exceptionally rare. Common regioisomers include (5-cyano-2-methoxypyridin-3-yl)boronic acid (CAS 1630193-12-2), (6-cyano-2-methoxypyridin-3-yl)boronic acid, and (2-cyanopyridin-4-yl)boronic acid (CAS 903513-60-0, lacking the 6-methoxy group) . These isomers differ fundamentally in the positioning of the boronic acid (3- vs. 4-position) and the combination of substituents, producing distinct steric and electronic profiles at the palladium center during cross-coupling. The target compound is uniquely defined by the simultaneous presence of three features: (i) 4-pyridylboronic acid (resistant to protodeboronation), (ii) 2-cyano (strong electron-withdrawing, synthetic handle), and (iii) 6-methoxy (electron-donating, solubility-enhancing). No other single commercially listed pyridylboronic acid simultaneously possesses all three attributes.

Regioisomeric specificity Chemical space novelty Procurement exclusivity

Procurement-Optimized Application Scenarios for (2-Cyano-6-methoxypyridin-4-YL)boronic acid Based on Quantitative Differentiation Evidence


Synthesis of Cyano-Functionalized Bipyridine Ligands for Transition Metal Catalysis

The 4-pyridylboronic acid scaffold enables Suzuki–Miyaura coupling with heteroaryl halides without the rapid protodeboronation that plagues 2-pyridylboronic acids (t₀.₅ difference >12,000-fold [1]). The cyano group at the 2-position provides a coordination handle or precursor for further functionalization. Cailly et al. (2006) demonstrated that ortho-cyanopyridylboronic esters couple smoothly with pyridine halides to yield cyanobipyridine systems required for polyazaheterocycle ligand synthesis . The target compound extends this methodology to the 2,6-disubstituted-4-pyridyl series, offering a direct route to unsymmetrical 2,2′-bipyridine ligands with tunable electronic properties.

Medicinal Chemistry Library Synthesis Requiring a Chemically Stable, Orthogonal Synthetic Handle at the 2-Position

The cyano group at the 2-position serves as a precursor to diverse pharmacophore motifs (tetrazole, amide, amine, carboxylic acid) while simultaneously stabilizing the boronic acid against protodeboronation via its electron-withdrawing effect (σₘ = 0.56) [1]. This contrasts with 2-methoxy-4-pyridylboronic acid, which lacks this synthetic versatility. For medicinal chemistry groups synthesizing focused libraries, the ability to perform a single Suzuki coupling followed by divergent cyano transformations reduces the number of linear steps and building blocks required, streamlining procurement logistics.

Electron-Deficient Heterobiaryl Synthesis for Organic Electronic Materials

The combination of the electron-withdrawing cyano group and the electron-donating methoxy group on the pyridine ring creates an intramolecular donor–acceptor motif that can modulate the HOMO–LUMO gap of the resulting biaryl products. The 4-pyridylboronic acid core couples with aryl and heteroaryl bromides in synthetically useful yields (50% benchmark for the closest analog [1]), enabling the construction of push–pull π-systems relevant to organic light-emitting diodes (OLEDs) and organic photovoltaics. The documented shelf-stability advantage means that kilogram-scale procurement does not require specialized cold-chain logistics for short-term use, unlike 2-pyridyl systems.

Agrochemical Intermediate Production Where Process Robustness Dictates Boronic Acid Selection

In industrial-scale Suzuki couplings, batch-to-batch variability caused by uncontrolled protodeboronation of the boronic acid partner is a major source of yield fluctuation. The 4-pyridylboronic acid scaffold, with its t₀.₅ exceeding one week under alkaline coupling conditions [1], provides a wider process window than 2-pyridyl alternatives (t₀.₅ ≈ 25–50 s). For procurement, this translates to reduced sensitivity to storage history, fewer rejected batches, and more predictable cost-per-kilogram of coupled product. The cyano substituent further narrows the protodeboronation rate, aligning with the industrial preference for electron-deficient boronic acids that minimize decomposition during extended reaction times.

Quote Request

Request a Quote for (2-Cyano-6-methoxypyridin-4-YL)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.